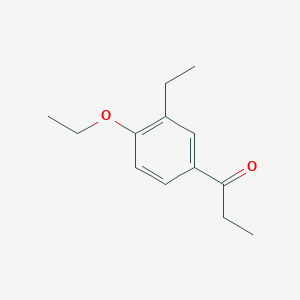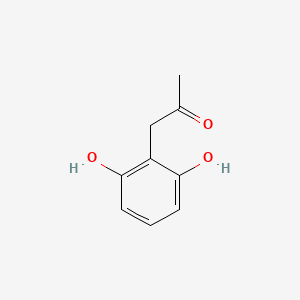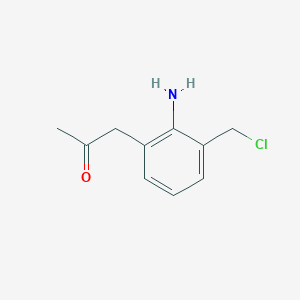![molecular formula C14H12N4 B14059829 {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile CAS No. 25442-68-6](/img/structure/B14059829.png)
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile is an organic compound with the molecular formula C14H12N4 It is known for its unique structure, which includes a benzylidene group attached to a propanedinitrile moiety through a cyanoethyl and methylamino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile typically involves the reaction of 4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde with malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde
- 2-{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}malononitrile
- 4-(Methylamino)pyridine
Uniqueness
{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylidene group with a propanedinitrile moiety through a cyanoethyl and methylamino linkage sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
25442-68-6 |
|---|---|
Molekularformel |
C14H12N4 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
2-[[4-[2-cyanoethyl(methyl)amino]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H12N4/c1-18(8-2-7-15)14-5-3-12(4-6-14)9-13(10-16)11-17/h3-6,9H,2,8H2,1H3 |
InChI-Schlüssel |
RISYOXHUXDEKNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC#N)C1=CC=C(C=C1)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


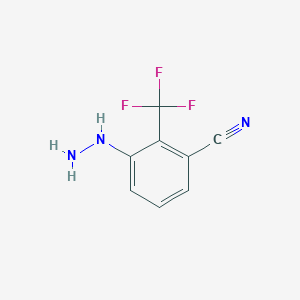
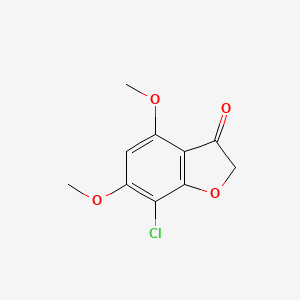
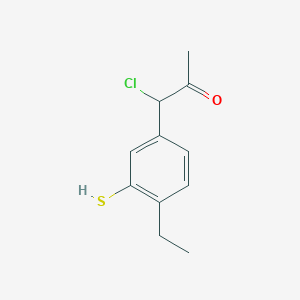
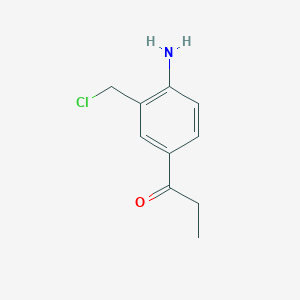
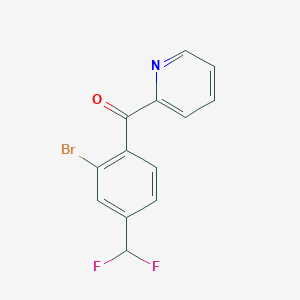

![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)

